molecular formula C9H10ClN3 B015885 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine CAS No. 887354-13-4

2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine

Cat. No. B015885
CAS RN: 887354-13-4
M. Wt: 195.65 g/mol
InChI Key: IRAHVDKVSPHQQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine (CTIP) is a heterocyclic aromatic compound of particular interest to the scientific community due to its potential applications in the fields of chemistry, medicine, and biochemistry. CTIP is a member of the pyridine family, and is composed of a 5-membered ring containing two nitrogen atoms and one chlorine atom. Its chemical structure is formally described as C6H5ClN2.

Scientific Research Applications

Heterocyclic Chemistry and Coordination Complexes

Research on heterocyclic compounds, such as those related to imidazo[4,5-b]pyridine, focuses on their chemistry and properties. For instance, studies on compounds containing benzimidazole and benzthiazole derivatives explore their preparation, properties, and applications in forming complex compounds. These compounds are investigated for their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Such research identifies potential areas for further investigation, including unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Research

Compounds related to 2-Chloro-1,5,6-trimethylimidazo[4,5-b]pyridine are also significant in biological and medicinal research. For example, pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are highlighted for their applications in developing drug-like candidates with a broad range of medicinal properties, such as anticancer, CNS agents, and anti-infectious activities. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for medicinal chemists in developing potential drug candidates (Cherukupalli et al., 2017).

Optical Sensors and Chemosensing

Derivatives of imidazo[4,5-b]pyridine and related heterocyclic compounds have been utilized as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. Pyrimidine derivatives, in particular, are emphasized for their capability to form coordination and hydrogen bonds, making them suitable for sensing probes. This review covers pyrimidine-based optical sensors and highlights their importance in creating novel chemosensing materials (Jindal & Kaur, 2021).

Mechanism of Action

While the specific mechanism of action for 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine is not mentioned in the search results, imidazo [1,2-a]pyridines are known to have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern .

properties

IUPAC Name

2-chloro-1,5,6-trimethylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-5-4-7-8(11-6(5)2)12-9(10)13(7)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAHVDKVSPHQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1C)N=C(N2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400852
Record name 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887354-13-4
Record name 2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Reactant of Route 2
2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Reactant of Route 3
Reactant of Route 3
2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Reactant of Route 4
Reactant of Route 4
2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Reactant of Route 5
Reactant of Route 5
2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine
Reactant of Route 6
Reactant of Route 6
2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.